Butyl-a-D-glucopyranoside
Overview
Description
Butyl-a-D-glucopyranoside is a type of alkyl glucoside, which is a non-ionic surfactant. These compounds are known for their amphipathic nature, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This characteristic makes them useful in various applications, including cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins .
Mechanism of Action
Target of Action
Butyl-a-D-glucopyranoside is a versatile carbohydrate derivative that is extensively employed in the field of biomedicine . It functions as a non-ionic surfactant, playing a significant role in enhancing solubility and stability in drug formulations .
Mode of Action
The interaction of this compound with its targets primarily involves enhancing the solubility and stability of drug formulations . This compound is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Biochemical Pathways
This compound affects the biochemical pathways involved in drug delivery systems, biotechnological explorations, and pharmaceutical analysis . It is synthesized via reverse hydrolysis or by transglucosylation reactions . The enzyme-catalyzed reactions under mild conditions have gained considerable attention due to their regio- and stereo-selectivity .
Pharmacokinetics
It is known that this compound plays a significant role in enhancing the solubility and stability of drug formulations , which could indirectly influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhancing the therapeutic potential of drugs . This enhancement can render it invaluable in the treatment of numerous ailments, encompassing cancer, diabetes, and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . These factors can significantly impact the compound’s action and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
Butyl-a-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl-a-D-glucopyranoside typically involves the reaction of glucose with butanol. This process can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the presence of specific co-solvents to enhance the yield .
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of engineered enzymes and optimized reaction conditions can significantly improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Butyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Butyl-a-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is used in the study of membrane proteins and other biological molecules.
Medicine: It is used as a drug carrier and in the formulation of pharmaceutical products.
Industry: It is used in the production of cleaning products, food, and cosmetics
Comparison with Similar Compounds
- Octyl-a-D-glucopyranoside
- Decyl-a-D-glucopyranoside
- Hexyl-a-D-glucopyranoside
Comparison: Butyl-a-D-glucopyranoside is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Compared to its longer-chain counterparts like octyl-a-D-glucopyranoside and decyl-a-D-glucopyranoside, this compound may offer different solubility and stability characteristics, which can be advantageous in specific applications .
Properties
IUPAC Name |
2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559779 | |
Record name | Butyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25320-93-8 | |
Record name | Butyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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